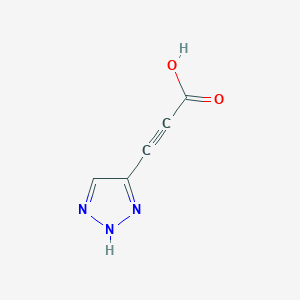

3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3N3O2 |

|---|---|

Molecular Weight |

137.10 g/mol |

IUPAC Name |

3-(2H-triazol-4-yl)prop-2-ynoic acid |

InChI |

InChI=1S/C5H3N3O2/c9-5(10)2-1-4-3-6-8-7-4/h3H,(H,9,10)(H,6,7,8) |

InChI Key |

PQANUXJSHQAWIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNN=C1C#CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for 3 1h 1,2,3 Triazol 4 Yl Prop 2 Ynoic Acid and Its Structural Analogs

Retrosynthetic Analysis of the 1H-1,2,3-Triazolyl-Propiolic Acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. pressbooks.pub For the 1H-1,2,3-triazolyl-propiolic acid scaffold, the most logical disconnection is across the triazole ring itself. The Huisgen 1,3-dipolar cycloaddition is the key forward reaction for forming the 1,2,3-triazole ring. acs.org

This leads to two primary precursor fragments:

An azide (B81097) component (R-N₃).

An alkyne component, which for the parent compound is propiolic acid (prop-2-ynoic acid) or a suitable derivative.

This disconnection is highly effective because the forward reaction, particularly the copper-catalyzed variant (CuAAC), is robust, high-yielding, and regioselective, producing the 1,4-disubstituted triazole isomer almost exclusively. nih.gov The retrosynthetic pathway can be visualized as follows:

Synthetic Pathways to Triazole-Substituted Alkyne Carboxylic Acids

The synthesis of 3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid and its structural analogs involves sophisticated chemical strategies that can be broadly categorized into two main approaches: the modification of a pre-formed triazole ring and the construction of the triazole ring as a key step in the synthetic sequence. These methodologies are crucial for accessing this class of compounds for various research applications.

Functionalization of Pre-existing Triazole Cores

One viable strategy for the synthesis of triazole-substituted alkyne carboxylic acids is the functionalization of a pre-existing 1,2,3-triazole core. This "post-click" approach allows for the introduction of the prop-2-ynoic acid moiety onto a triazole scaffold that may already possess other desired substituents. nih.gov This method is particularly advantageous when the triazole precursor is readily available or when late-stage diversification of a common intermediate is desired.

The functionalization can be achieved through various organic reactions, such as cross-coupling reactions. For instance, a triazole bearing a suitable leaving group (e.g., a halogen) at the 4-position can be coupled with a protected form of propargyl alcohol. Subsequent oxidation of the alcohol to the carboxylic acid and deprotection would yield the target molecule. Another approach involves the reaction of a 4-lithiated or 4-magnesiated triazole with a suitable electrophile, such as carbon dioxide, followed by further synthetic manipulations to introduce the alkyne functionality. The choice of synthetic route is often dictated by the stability of the starting materials and the compatibility of the functional groups present in the molecule.

Detailed research has demonstrated the feasibility of modifying triazole scaffolds. For example, the introduction of various substituents at the 4-position of the 1,2,3-triazole ring has been extensively studied in the context of creating diverse chemical libraries for biological screening. researchgate.netmdpi.com These studies provide a foundation for the development of specific pathways to introduce the prop-2-ynoic acid group.

Table 1: Potential Precursors for Functionalization of Pre-existing Triazole Cores

| Precursor Compound | Functional Group for Modification | Potential Reagent for Prop-2-ynoic Acid Introduction |

|---|---|---|

| 4-Bromo-1H-1,2,3-triazole | Bromo group | Propargyl alcohol (via Sonogashira coupling), followed by oxidation |

| 1H-1,2,3-triazole-4-carbaldehyde | Aldehyde group | Wittig or Horner-Wadsworth-Emmons reagents |

| 1H-1,2,3-triazole-4-boronic acid | Boronic acid group | Suzuki coupling with a suitable alkyne partner |

Controlled Formation of the 1,2,3-Triazole Heterocycle

The controlled formation of the 1,2,3-triazole heterocycle is a widely employed and highly versatile method for the synthesis of this compound and its analogs. This approach typically involves the 1,3-dipolar cycloaddition reaction between an azide and an alkyne, a reaction famously known as the Huisgen cycloaddition. nih.gov The use of copper(I) catalysis (CuAAC) or ruthenium catalysis provides high regioselectivity, leading predominantly to the 1,4-disubstituted or 1,5-disubstituted triazole isomers, respectively. nih.gov

For the synthesis of the target compound, the key precursors are an organic azide and an alkyne bearing a carboxylic acid or a protected carboxylic acid group. A common strategy is the reaction of an azide with propiolic acid or its esters. The copper-catalyzed reaction generally yields the desired 1,4-disubstituted product with high efficiency. organic-chemistry.orgmdpi.com

Recent advancements have focused on the development of more sustainable and efficient synthetic protocols. This includes the use of heterogeneous catalysts, such as copper-on-charcoal, which can be easily recovered and reused, and the implementation of flow synthesis techniques. nih.gov Flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. nih.gov

An alternative to using propiolic acid directly, which can be volatile and reactive, is the use of 2-ynoic acids in a decarboxylation/cycloaddition cascade. nih.gov This method avoids the handling of gaseous alkynes and can provide access to triazoles with small alkyl substituents at the 4-position. nih.gov Furthermore, multicomponent reactions, where three or more reactants combine in a single operation to form the product, have emerged as a powerful tool for the efficient synthesis of complex triazole derivatives. researchgate.net For instance, a one-pot reaction involving an organic halide, sodium azide, and an alkyne can directly lead to the formation of the 1,4-disubstituted 1,2,3-triazole. researchgate.net

A notable one-step process for preparing 1,2,3-triazole carboxylic acids involves the reaction of an azide with a β-ketoester in the presence of a base. google.com This method circumvents the need for acetylenic starting materials and can provide a direct route to 3H- organic-chemistry.orgacs.orgacs.orgtriazole-4-carboxylic acids. google.com

Table 2: Key Reactions and Precursors for 1,2,3-Triazole Heterocycle Formation

| Reaction Type | Alkyne Precursor | Azide Precursor | Catalyst/Conditions | Product |

|---|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Propiolic acid | Organic azide (e.g., benzyl (B1604629) azide) | CuSO₄·5H₂O, sodium ascorbate | 1-Substituted-1H-1,2,3-triazole-4-carboxylic acid |

| Decarboxylation/Cycloaddition Cascade | 2-Ynoic acids | Organic azide | Copper-on-charcoal (heterogeneous catalyst), flow conditions | 1,4-Disubstituted-1H-1,2,3-triazoles |

| One-pot, Three-component Reaction | Phenylacetylene | Sodium azide, Alkyl 2-bromo-3-arylpropanoate | CuI | 3-Aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-propanoic acid esters |

| Base-mediated condensation | β-Ketoester | Organic azide | Base (e.g., K₂CO₃) | 3H- organic-chemistry.orgacs.orgacs.orgtriazole-4-carboxylic acid |

Spectroscopic Characterization and Structural Elucidation of 3 1h 1,2,3 Triazol 4 Yl Prop 2 Ynoic Acid Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of triazole derivatives, providing detailed information about the chemical environment of individual protons and carbon atoms.

Elucidation of 1H-1,2,3-Triazole Ring Substitution Patterns

The substitution pattern on the 1H-1,2,3-triazole ring can be readily determined using ¹H and ¹³C NMR spectroscopy. The chemical shift of the triazole proton (H-5) is particularly informative. In 1,4-disubstituted 1,2,3-triazoles, the H-5 proton typically appears as a singlet in the ¹H NMR spectrum. For example, in a series of 1,4-disubstituted 1,2,3-triazole derivatives, the chemical shift of the H-5 proton is observed as a singlet in the range of 8.00–8.75 ppm. mdpi.com

The position of this singlet is influenced by the nature of the substituents at the N-1 and C-4 positions of the triazole ring. Electron-withdrawing groups tend to shift this signal to a higher frequency (downfield), while electron-donating groups cause an upfield shift.

¹³C NMR spectroscopy further aids in confirming the substitution pattern. The chemical shifts of the triazole ring carbons (C-4 and C-5) are also diagnostic. In 1,4-disubstituted 1,2,3-triazoles, the signals for C-4 and C-5 typically appear in the ranges of 139.27–148.64 ppm and 122.46–127.49 ppm, respectively. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Triazole Ring in 1,4-Disubstituted 1,2,3-Triazole Derivatives.

| Compound/Derivative | Solvent | ¹H (H-5) | ¹³C (C-4) | ¹³C (C-5) |

| 2-Nitro-1,3-bis(4,4′-diphenyl)-1,2,3-triazolyl-2-azapropane | DMSO-d6 | 8.75 (s) | 146.92 | 122.59 |

| 3-Nitro-1,5-bis(4,4′-diphenyl)-1,2,3-triazolyl-3-azapropane | DMSO-d6 | 8.59 (s) | 146.97 | 122.46 |

Data compiled from representative literature. mdpi.com

Spectral Fingerprinting of Alkyne and Carboxylic Acid Moieties

The presence of the prop-2-ynoic acid side chain introduces characteristic signals in the NMR spectra. The acetylenic proton, if present, would typically appear in the range of 2.0-3.0 ppm. However, in 3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid, this proton is absent.

The carboxylic acid proton (-COOH) is characterized by a broad singlet in the ¹H NMR spectrum, typically appearing at a chemical shift greater than 10 ppm. For instance, in a series of 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic acids, the carboxylic acid proton signal was observed as a broad singlet around 12.2-12.3 ppm in DMSO-d6. mdpi.com

The acetylenic carbons (C≡C) in the ¹³C NMR spectrum are typically found in the range of 60-90 ppm. The specific chemical shifts will depend on the electronic environment. The carbonyl carbon of the carboxylic acid group (C=O) gives a characteristic signal in the downfield region of the ¹³C NMR spectrum, generally between 165 and 185 ppm. For example, the carbonyl carbon in 3-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)propanoic acid appears at 173.6 ppm. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are valuable for identifying the key functional groups present in this compound derivatives.

The characteristic vibrational modes include:

O-H stretch of the carboxylic acid, which appears as a very broad band in the IR spectrum, typically in the region of 2500-3300 cm⁻¹.

C=O stretch of the carboxylic acid, which gives a strong absorption band around 1700-1725 cm⁻¹.

C≡C stretch of the alkyne, which is often a weak to medium intensity band in the IR spectrum, appearing in the range of 2100-2260 cm⁻¹. In Raman spectroscopy, this bond often gives a stronger signal.

N-H stretch of the triazole ring, which is observed as a broad band around 3100-3150 cm⁻¹.

C=N and N=N stretches of the triazole ring, which appear in the fingerprint region of the spectrum, typically between 1400 and 1600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Alkyne | C≡C stretch | 2100-2260 |

| Triazole | N-H stretch | 3100-3150 (broad) |

| Triazole | C=N, N=N stretches | 1400-1600 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight and elemental composition of a compound. By providing a highly accurate mass measurement, HRMS allows for the unambiguous confirmation of the molecular formula of this compound and its derivatives.

For example, the calculated exact mass for the [M+H]⁺ ion of 3-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)propanoic acid is 309.1352, and the experimentally found mass was 309.1355, confirming the molecular formula C₁₇H₁₇N₄O₂. mdpi.com This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electronic Absorption and Emission Spectroscopy of Triazole-Alkyne Conjugates

UV-Visible absorption and fluorescence emission spectroscopy provide insights into the electronic transitions and photophysical properties of these conjugated systems. The 1,2,3-triazole ring itself exhibits absorption in the UV region. The conjugation with the alkyne and carboxylic acid moieties, as well as any substituents on the triazole ring, will influence the position and intensity of the absorption bands.

Generally, 1,2,3-triazole derivatives show absorption maxima in the UV region. For instance, some 1,2,4-triazole derivatives exhibit absorption maxima around 300, 262, and 214 nm in ethanol. epstem.net The π-π* transitions are responsible for these absorptions.

The fluorescence properties of these compounds are dependent on the extent of conjugation and the presence of fluorophoric groups. Many 1,2,3-triazole derivatives are known to be fluorescent, and their emission spectra can be sensitive to the solvent environment and substitution pattern.

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

For example, the crystal structure of ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate reveals a planar triazole ring, with the phenyl and acetate substituents extending from it. researchgate.net The dihedral angle between the benzene and triazole rings was found to be 18.36 (9)°. researchgate.net In another example, methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate, the dihedral angle between the triazole and pyrazole rings is relatively small, indicating a nearly coplanar arrangement. nih.gov

In the solid state, these molecules are often stabilized by a network of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and triazole N-H groups, as well as π-π stacking interactions between the aromatic triazole rings. For instance, the crystal structure of methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate is stabilized by N–H···N hydrogen bonds and π···π stacking interactions. nih.gov

Determination of Molecular Conformation and Bond Geometries

The molecular conformation of this compound derivatives is largely defined by the orientation of the prop-2-ynoic acid substituent relative to the 1,2,3-triazole ring. In the solid state, the triazole ring typically exhibits a high degree of planarity. The bond lengths and angles within the triazole ring are consistent with its aromatic character.

For instance, in a related derivative, (E)-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one, the core of the molecule, which includes the triazole ring, is nearly coplanar cardiff.ac.uk. The deviation from planarity is often described by the torsion angle between the ring and its substituents. In many 1,2,3-triazole derivatives, the substituents attached to the triazole ring are twisted with respect to the ring plane. For example, in a series of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, the crystal structures provide insights into the possible conformations and the character of the intermolecular interactions of different derivatives nih.gov.

The bond geometries within the triazole ring of such derivatives are well-defined. A selection of typical bond lengths and angles from related structures is presented in the interactive data table below.

Representative Bond Geometries in Triazole Derivatives

| Bond/Angle | Typical Value | Reference Compound |

|---|---|---|

| N1-N2 | 1.34 Å | Substituted 1,2,4-triazole |

| N2-C3 | 1.32 Å | Substituted 1,2,4-triazole |

| C3-N4 | 1.36 Å | Substituted 1,2,4-triazole |

| N4-C5 | 1.33 Å | Substituted 1,2,4-triazole |

| C5-N1 | 1.35 Å | Substituted 1,2,4-triazole |

| N1-N2-C3 | 108° | Substituted 1,2,4-triazole |

| N2-C3-N4 | 112° | Substituted 1,2,4-triazole |

The prop-2-ynoic acid side chain, with its triple bond, is expected to be largely linear. The connection of this rigid group to the triazole ring introduces specific conformational possibilities that can be determined through detailed crystallographic analysis.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound derivatives is dictated by a variety of intermolecular interactions. Hydrogen bonding is a predominant feature, especially given the presence of the carboxylic acid group and the nitrogen atoms of the triazole ring, which can act as both hydrogen bond donors and acceptors.

In the crystal structures of similar carboxylic acid-containing heterocyclic compounds, such as 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid, centrosymmetric intermolecular hydrogen bonds between the carboxylic acid groups are observed, leading to the formation of dimeric structures scienceopen.com. A similar O-H···O hydrogen bonding motif is highly probable for this compound.

Beyond the strong carboxylic acid dimers, weaker C-H···N and C-H···O hydrogen bonds involving the triazole and carboxylic acid groups are also expected to play a significant role in stabilizing the crystal lattice. For example, in the crystal structure of (E)-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one, an intermolecular C-H···O contact is observed cardiff.ac.uk.

Common Intermolecular Interactions in Triazole Derivatives

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|

| Hydrogen Bond | O-H···O | 2.6 - 2.8 | Forms strong dimeric motifs |

| Hydrogen Bond | C-H···N | 3.1 - 3.5 | Links molecules into extended networks |

| Hydrogen Bond | C-H···O | 3.2 - 3.6 | Contributes to crystal stability |

| π–π Stacking | Triazole···Triazole | 3.3 - 3.8 | Influences packing density and electronic properties |

Assessment of Tautomeric Forms in the Solid State

The 1H-1,2,3-triazole ring system can theoretically exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the ring. For 4-substituted 1H-1,2,3-triazoles, two principal tautomers are possible: the 1,4-disubstituted and the 1,5-disubstituted forms (often referred to as the 2H- and 1H- tautomers in different notations).

The determination of the predominant tautomeric form in the solid state is a critical aspect of the structural elucidation of these compounds. X-ray crystallography is a powerful tool for this purpose as it can directly locate the position of the hydrogen atom on the triazole ring, thereby unambiguously identifying the tautomer present in the crystal.

Theoretical modeling and spectroscopic studies, such as NMR, can also provide valuable information about the relative stability of different tautomers in both the solid state and in solution researchgate.net. For many 1,2,4-triazole derivatives, it has been shown that the tautomeric equilibrium can be influenced by the nature of the substituents on the triazole ring and the surrounding medium researchgate.net. While the 1,2,3-triazole system is distinct, similar principles of substituent effects on tautomer stability are expected to apply. In the solid state, the specific intermolecular interactions within the crystal lattice can also play a crucial role in stabilizing one tautomer over another. For this compound, it is anticipated that the position of the prop-2-ynoic acid group at the 4-position will influence the electronic properties of the triazole ring and thus the tautomeric preference.

Reactivity Profiles and Transformational Chemistry of 3 1h 1,2,3 Triazol 4 Yl Prop 2 Ynoic Acid

Chemical Reactivity of the 1H-1,2,3-Triazole Ring

The 1H-1,2,3-triazole ring is an aromatic heterocycle known for its stability and participation in various chemical reactions. researchgate.net Its electronic structure, with three nitrogen atoms, influences its reactivity, making it a versatile component in organic synthesis. uq.edu.au

The nitrogen atoms of the 1,2,3-triazole ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. researchgate.netuq.edu.au The specific nitrogen atom involved in coordination (N1, N2, or N3) can vary depending on the metal center and the steric and electronic environment of the triazole. In the case of 1,4-disubstituted-1,2,3-triazoles, coordination commonly occurs through the N3 nitrogen atom. researchgate.net However, coordination through the N2 atom has also been observed. researchgate.net The ability of the triazole ring to act as a ligand is a cornerstone of its application in coordination chemistry and catalysis. researchgate.net The formation of metal complexes can influence the reactivity of the other functional groups within the 3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid molecule.

Table 1: Coordination Modes of the 1,2,3-Triazole Ring

| Coordination Site | Description |

|---|---|

| N3 Atom | The most common coordination site for 1,4-disubstituted-1,2,3-triazoles, often referred to as "regular" click ligands. researchgate.net |

| N2 Atom | Less common coordination, leading to what are termed "inverse" click ligands. researchgate.net |

| Bridging Ligand | The triazole ring can bridge two metal centers by coordinating through both the N2 and N3 atoms. researchgate.net |

The 1H-1,2,3-triazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring. However, under certain conditions, such as activation by N-oxidation, the triazole ring can undergo electrophilic and subsequent nucleophilic substitution reactions. For instance, 2-phenyltriazole 1-oxides are activated at the C-5 position towards both electrophilic and nucleophilic attack. rsc.org This allows for the introduction of a variety of substituents, including halogens, which can then be displaced by strong nucleophiles. rsc.org Deprotonation of N-methoxytriazolium salts can also facilitate reactions with electrophiles to yield substituted triazole N-oxides. rsc.org For this compound, the C5-H is the most likely site for such substitution reactions, given the substitution at the C4 position. Tandem reactions involving the formation of NH-1,2,3-triazoles followed by their reaction with electrophiles provide a pathway to 1,4,5-substituted 1,2,3-triazoles. osi.lv

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group is a highly versatile functional group that participates in a wide array of chemical transformations, most notably cycloaddition and carbon-carbon bond-forming reactions. msu.edu

While the azide-alkyne Huisgen cycloaddition is a cornerstone of click chemistry for forming 1,2,3-triazoles, the terminal alkyne in this compound can participate in other cycloaddition reactions as well. wikipedia.orglibretexts.org These reactions provide access to a diverse range of cyclic and heterocyclic systems. Examples include [4+2] cycloadditions (Diels-Alder reactions) with 1,3-dienes and [2+2] cycloadditions, which can be catalyzed by transition metals like cobalt. nih.gov Furthermore, [3+2] cycloadditions with other dipoles, such as nitrile oxides or azomethine ylides, can lead to the formation of different five-membered heterocyclic rings. The reactivity of the alkyne in these cycloadditions can be influenced by the electronic nature of the attached triazole ring.

Table 2: Examples of Cycloaddition Reactions of Terminal Alkynes

| Reaction Type | Reactant | Product |

|---|---|---|

| [4+2] Cycloaddition | 1,3-Diene | Substituted 1,4-cyclohexadiene (B1204751) nih.gov |

| [2+2] Cycloaddition | Alkene or another alkyne | Substituted cyclobutene (B1205218) or cyclobutadiene (B73232) derivative nih.gov |

| [3+2] Cycloaddition | Organic Azides | Triazole libretexts.org |

The terminal alkyne is a key substrate for numerous catalytic transformations that enable the formation of new carbon-carbon bonds. A prominent example is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction would allow for the extension of the carbon chain at the alkyne terminus. Other important C-C bond-forming reactions include the Glaser coupling, which is the oxidative homocoupling of terminal alkynes to form diynes, and various other cross-coupling reactions with organometallic reagents. nih.gov Ruthenium catalysts can also be employed to activate alkynes for C-C bond formation with various unsaturated molecules. researchgate.net These reactions significantly enhance the synthetic utility of this compound as a building block.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that can be converted into a wide range of other functionalities. solubilityofthings.com These transformations are fundamental in organic synthesis for the preparation of esters, amides, and other derivatives. msu.eduwikipedia.org

The hydroxyl group of the carboxylic acid can be substituted by various nucleophiles to form key derivatives. msu.edu Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using reagents like diazomethane. wikipedia.org Amide formation is typically carried out by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents, followed by reaction with an amine. wikipedia.org The carboxylic acid can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. wikipedia.orgimperial.ac.uk Furthermore, the carboxyl group can be removed through decarboxylation reactions under specific conditions. msu.edu

Table 3: Common Transformations of the Carboxylic Acid Group

| Reaction | Reagent(s) | Product |

|---|---|---|

| Esterification | Alcohol, Acid catalyst | Ester wikipedia.org |

| Amide Formation | Amine, Coupling agent | Amide wikipedia.org |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol imperial.ac.uk |

| Conversion to Acyl Halide | SOCl₂ or (COCl)₂ | Acyl Halide wikipedia.org |

Derivatization to Esters, Amides, and Anhydrides

The carboxylic acid group of this compound is readily converted into a variety of derivatives, including esters, amides, and anhydrides, using standard synthetic methodologies. These transformations are crucial for modulating the compound's physicochemical properties and for constructing more complex molecular architectures.

Esters: Esterification of the carboxylic acid can be achieved through several well-established protocols. Common methods include Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis, or the use of coupling agents. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is effective for forming esters under mild conditions. mdpi.com Another route involves the initial conversion of the carboxylic acid to a more reactive acid chloride, typically using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. beilstein-journals.org These methods provide access to a wide array of alkyl and aryl esters, which can serve as key intermediates in the synthesis of bioactive molecules. mdpi.com

Amides: The formation of amides from this compound and a primary or secondary amine is a cornerstone of its derivatization chemistry. The 1,2,3-triazole ring itself is often employed as a stable bioisostere for an amide bond in drug design. nih.gov The direct coupling of the carboxylic acid with an amine requires the use of activating agents to facilitate the formation of the amide bond. A variety of modern coupling reagents are highly effective for this purpose. researchgate.net The choice of reagent can be tailored based on the specific substrates and desired reaction conditions.

| Coupling Agent System | Abbreviation | Typical Reaction Conditions | Reference |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | EDCI / HOBt | Inert solvent (e.g., DMF), room temperature | researchgate.netnih.gov |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Inert solvent, base (e.g., DIPEA), room temperature | |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Inert solvent, base (e.g., DIPEA), room temperature | nih.gov |

| Zirconium(IV) chloride | ZrCl₄ | Toluene, reflux | rsc.org |

| Phosphorus oxychloride | POCl₃ | Pyridine, reflux | derpharmachemica.com |

Anhydrides: The synthesis of carboxylic anhydrides from this compound can be accomplished through dehydration or by reaction with an activated acyl species. A highly efficient method for preparing symmetric anhydrides involves the use of triphenylphosphine (B44618) oxide in combination with oxalyl chloride under mild, neutral conditions. nih.govresearchgate.net This system generates a reactive intermediate that facilitates the dehydration-condensation of two molecules of the carboxylic acid. nih.gov Alternatively, cyclic anhydrides can be formed from dicarboxylic acid precursors via cyclodehydration. researchgate.net

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a significant transformation for carboxylic acids. For compounds related to this compound, this reaction can be a key step in certain synthetic sequences. A notable example is the copper-catalyzed cycloaddition of azides with propiolic acid, which proceeds through a decarboxylation mechanism to yield 1-monosubstituted 1,2,3-triazoles. organic-chemistry.org

In this process, the reaction initially forms a 1-substituted-1H-1,2,3-triazole-4-carboxylic acid intermediate. This intermediate is unstable under the reaction conditions and readily loses CO₂, particularly at elevated temperatures, to afford the final decarboxylated product. organic-chemistry.org This "cycloaddition/decarboxylation" strategy highlights that the 1,2,3-triazole ring system can facilitate the cleavage of the C-C bond of the adjacent carboxylic acid group. organic-chemistry.org This pathway effectively uses propiolic acid as a convenient and safer alternative to gaseous acetylene (B1199291) for the synthesis of certain triazoles. organic-chemistry.org

| Catalyst/Reagents | Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|

| Copper(I) iodide (CuI), DBU, Sodium Ascorbate | DMF | Room Temperature to 60°C | One-pot synthesis of 1-monosubstituted triazoles from propiolic acid. | organic-chemistry.org |

Regioselectivity and Stereoselectivity in Complex Chemical Reactions

The presence of multiple reactive sites in this compound means that regioselectivity and stereoselectivity are critical considerations in its transformational chemistry.

Regioselectivity: The regioselectivity of reactions involving this molecule can be considered in two contexts: reactions on the triazole ring and additions to the alkyne side chain. The synthesis of the 1,2,3-triazole ring itself, often via 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, is a classic example of a regioselective reaction. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) famously yields the 1,4-disubstituted triazole isomer with high selectivity, whereas ruthenium-based catalysts can favor the 1,5-isomer. nih.govmdpi.com

Once formed, the triazole ring of this compound can undergo further reactions, such as N-alkylation. The triazole ring has multiple nitrogen atoms that can potentially be alkylated, and the outcome is governed by the electronic and steric properties of the substrate and reagents. Studies on related triazole systems have shown that such reactions can be tuned to achieve selective alkylation at specific nitrogen atoms. rsc.org For example, the alkylation of 1,2,4-triazole-3-thiones can occur selectively at the sulfur atom over the nitrogen atoms under neutral conditions. uzhnu.edu.ua The electronic influence of the prop-2-ynoic acid substituent at the C4 position will play a significant role in directing the regiochemical outcome of electrophilic attack on the triazole ring.

Stereoselectivity: Stereoselectivity is most relevant in addition reactions across the carbon-carbon triple bond of the prop-2-ynoic acid side chain. The reduction of the alkyne, for instance, can lead to either the (E) or (Z)-alkene. Catalytic hydrogenation using Lindlar's catalyst typically results in syn-addition of hydrogen, yielding the (Z)-isomer, while dissolving metal reductions (e.g., sodium in liquid ammonia) lead to anti-addition and the (E)-isomer. Similarly, the addition of halogens or hydrogen halides across the triple bond can proceed with specific stereochemical outcomes depending on the reaction mechanism. Furthermore, electrophilic heterocyclization reactions involving related S-propargylthio-1,2,4-triazoles have been shown to be stereoselective, with the nature of the electrophilic reagent influencing the geometry of the product. researchgate.net

Computational Chemistry and Mechanistic Insights for 3 1h 1,2,3 Triazol 4 Yl Prop 2 Ynoic Acid

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. A typical DFT study on a molecule like 3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid would involve several key analyses.

Molecular Geometry Optimization and Energetic Calculations

The initial step in a computational study is the optimization of the molecule's three-dimensional structure to find its most stable conformation (a minimum on the potential energy surface). This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. While DFT calculations have been performed on a variety of triazole derivatives, specific energetic data and optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for this compound are not documented in the available literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For this compound, specific values for the HOMO and LUMO energies and the corresponding energy gap have not been reported.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into the transition states and energetic pathways.

Characterization of Transition States in Cycloaddition Pathways

The synthesis of 1,2,3-triazoles is famously achieved through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. Computational studies of this reaction for various substrates have been instrumental in understanding its mechanism, particularly for the copper-catalyzed version (CuAAC). These studies involve locating the transition state structures for the cycloaddition step and calculating their energies. For the specific synthesis of this compound, a detailed computational characterization of the transition states involved in its formation has not been published.

Energetic Profiles and Reaction Coordinate Analysis of Synthetic Routes

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile or reaction coordinate diagram can be constructed. This provides a quantitative understanding of the reaction's feasibility and kinetics. Such an analysis for the synthetic routes leading to this compound would offer valuable information for optimizing reaction conditions. To date, no such detailed energetic profiles for the synthesis of this specific compound are available in the scientific literature.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational flexibility and dynamic behavior of this compound. By simulating the atomic motions over time, MD can map out the molecule's potential energy surface and identify the most probable and energetically favorable three-dimensional arrangements, or conformations, in various environments.

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bond connecting the triazole ring and the prop-2-ynoic acid moiety. This rotation dictates the relative orientation of the planar triazole ring and the linear alkyne-acid group. MD simulations can provide detailed insights into the energetic barriers associated with this rotation and the populations of different conformational states.

In a typical MD simulation protocol for a molecule like this compound, a force field (a set of parameters describing the potential energy of the system) is assigned to the atoms. The system is then solvated in a chosen solvent, often water, to mimic physiological conditions, and its energy is minimized. Following minimization, the system is gradually heated to a target temperature and equilibrated. Finally, a production run is performed, during which the trajectory of each atom is saved at regular intervals. Analysis of this trajectory allows for the characterization of the conformational landscape.

Key dihedral angles are monitored throughout the simulation to describe the conformational changes. For this compound, the dihedral angle involving the atoms of the triazole ring and the prop-2-ynoic acid chain is of primary interest. By plotting the potential energy as a function of this dihedral angle, a Ramachandran-like plot for this specific rotation can be generated, revealing the low-energy (stable) and high-energy (transient) conformations.

The simulations can reveal whether the molecule predominantly adopts a planar conformation, where the triazole ring and the prop-2-ynoic acid group lie in the same plane, or if non-planar (gauche) conformations are also significantly populated. The planarity can be influenced by intramolecular hydrogen bonding and steric interactions, as well as by the surrounding solvent molecules.

The data derived from these simulations can be summarized to highlight the key conformational states, their relative energies, and their populations at a given temperature. An illustrative data table based on a hypothetical MD simulation is presented below.

| Conformer | Dihedral Angle (τ) [°] | Relative Energy (kcal/mol) | Population (%) | Key Features |

|---|---|---|---|---|

| A (Anti-periplanar) | 180 | 0.00 | 65 | Fully extended, planar conformation. Minimal steric hindrance. |

| B (Syn-periplanar) | 0 | 1.50 | 15 | Planar conformation with potential for steric clash. |

| C (Gauche) | 60 | 0.80 | 10 | Non-planar conformation. |

| D (Gauche) | -60 | 0.80 | 10 | Non-planar conformation, enantiomeric to Conformer C. |

Supramolecular Chemistry and Coordination Polymer Formation with 3 1h 1,2,3 Triazol 4 Yl Prop 2 Ynoic Acid

Non-Covalent Interactions: Hydrogen Bonding and π-Stacking

Non-covalent interactions are the primary driving forces in the self-assembly of 3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid into supramolecular architectures. The specific geometry and electronic properties of the triazole and carboxylic acid moieties dictate the formation of intricate networks stabilized by hydrogen bonds and π-stacking.

The molecular structure of this compound contains multiple sites capable of participating in hydrogen bonds, acting as both donors and acceptors. The carboxylic acid group features a hydroxyl (-OH) group, a strong hydrogen bond donor, and a carbonyl (C=O) group, a strong hydrogen bond acceptor. Simultaneously, the 1H-1,2,3-triazole ring provides an acidic N-H donor and two potential nitrogen acceptors.

This multiplicity of sites allows for the formation of extensive and varied hydrogen bond networks. Intermolecularly, these interactions can link molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional structures. For instance, the carboxylic acid groups can form dimeric pairs, while the triazole rings can link these dimers into extended chains. The presence of multiple functional groups capable of hydrogen bonding provides a route for creating novel supramolecular architectures in the crystal lattice. researchgate.net

| Interaction Type | Donor Group | Acceptor Group | Typical Resulting Structure |

|---|---|---|---|

| Intermolecular | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Dimers, Chains |

| Intermolecular | Triazole (N-H) | Triazole (N) | Chains, Sheets |

| Intermolecular | Carboxylic Acid (-OH) | Triazole (N) | Cross-linked Networks |

| Intermolecular | Triazole (N-H) | Carboxylic Acid (C=O) | Cross-linked Networks |

In crystal engineering, the concept of "supramolecular synthons" is used to describe robust and predictable non-covalent interactions that can be reliably employed to build desired crystalline architectures. mdpi.com The functional groups in this compound give rise to several well-established synthons.

Supramolecular synthons can be classified as homosynthons, formed from identical functional groups, or heterosynthons, formed from different functional groups. mdpi.com

Carboxylic Acid Homosynthon : The most common motif for carboxylic acids is the formation of a cyclic dimer through a pair of O-H···O hydrogen bonds, a motif described by the graph set notation R²₂(8). This is a highly stable and predictable interaction that often dominates the crystal structures of carboxylic acids. mdpi.com

Carboxyl-Triazole Heterosynthon : The combination of the carboxylic acid and the triazole ring allows for the formation of robust heterosynthons, typically involving O-H···N and N-H···O hydrogen bonds. atlantis-press.com These interactions can effectively link molecules, and their formation is a predictable element in the design of co-crystals and supramolecular assemblies. researchgate.netatlantis-press.com

The competition and cooperation between these different synthons determine the final supramolecular structure. The ability to predict which synthon will form under given conditions is a central goal of crystal engineering. The interplay between strong, directional hydrogen bonds and weaker interactions like π-stacking provides a powerful tool for the rational design of solid-state materials with specific structures and properties. researchgate.net

Design and Construction of Metal-Organic Coordination Assemblies

The dual functionality of this compound as a ligand allows it to bridge metal centers, forming extended one-, two-, or three-dimensional networks known as coordination polymers or metal-organic frameworks (MOFs). The design of these materials relies on the principles of reticular chemistry, where molecular building blocks (metal ions or clusters and organic linkers) are assembled into predetermined network topologies. berkeley.edu

Upon deprotonation, the carboxylate group (-COO⁻) of the ligand offers several coordination modes to metal centers, including monodentate, bidentate chelating, and bidentate bridging. The 1,2,3-triazole ring can also coordinate to metal ions through its nitrogen atoms, typically acting as a monodentate or a bridging linker between two metal centers. The combination of these two distinct coordinating groups in a single molecule makes it a versatile multitopic or bifunctional linker. nih.gov

Bifunctional ligands like this are crucial in constructing MOFs with high dimensionality and stability. The triazole and carboxylate moieties can bind to the same metal center or, more commonly, bridge different metal centers or metal clusters, known as secondary building units (SBUs), to propagate the network structure. nih.govmdpi.com

| Functional Group | Common Coordination Modes | Role in Network |

|---|---|---|

| Carboxylate (-COO⁻) | Monodentate, Bidentate (Chelating, Bridging) | Connects metal ions to form SBUs or links SBUs together. |

| 1,2,3-Triazole | Monodentate, Bridging (e.g., via N2, N3) | Links metal ions or SBUs, often providing specific angularity. |

The final topology and dimensionality of the MOF are determined by several factors:

Coordination Geometry of the Metal SBU : Metal ions and the coordinating groups from the linkers can form SBUs with specific geometries and connectivity (e.g., a paddle-wheel dimer, an octahedron, or a triangular cluster). berkeley.edunih.gov

Geometry of the Organic Linker : The length, rigidity, and the angle between the coordinating groups of this compound dictate the distance and orientation between the SBUs it connects.

By carefully selecting the metal source and reaction conditions, it is possible to direct the assembly of this ligand into frameworks with targeted topologies, such as pcu (primitive cubic), dia (diamondoid), or sql (square lattice). nih.gov For example, linking 4-connected SBUs with a linear linker can generate a 2D sql network, while connecting 6-connected octahedral SBUs can result in a 3D pcu framework. berkeley.edunih.gov The construction of MOFs with different topological structures from the same ligand remains a significant area of research. nih.gov

The choice of the metal ion is a critical parameter that profoundly influences the self-assembly process and the final architecture of the coordination assembly. Different metal ions exhibit distinct preferences for coordination number, geometry, and Lewis acidity, which in turn dictates the structure of the resulting SBU. nih.gov

For example:

f-Block Metals (Lanthanides, e.g., Gd³⁺, Tb³⁺) : Lanthanide ions are characterized by higher and more flexible coordination numbers (typically 7-9). This can lead to the formation of higher-connectivity SBUs and consequently more complex and dense network structures compared to those formed with d-block metals. researchgate.net

Furthermore, the identity of the metal can alter the thermodynamic and kinetic landscape of the self-assembly process, potentially leading to the formation of different structural isomers or topologies from the same ligand under similar conditions. nih.gov The interplay between the fixed geometry of the this compound linker and the variable coordination environment of the metal center provides a rich platform for creating a diverse range of functional materials.

Advanced Applications in Chemical Sciences and Materials Development

Functional Linkers in Macromolecular Architectures

The 1,2,3-triazole ring is a key structural element in modern chemistry, valued for its high chemical stability, strong dipole moment, and ability to engage in hydrogen bonding. nih.govmdpi.com These characteristics make it an excellent and reliable linker for connecting different molecular components to create complex, large-scale structures. nih.govrsc.org

The 1,2,3-triazole linkage is widely used in polymer science for both the synthesis of polymer backbones and the post-polymerization modification of polymer chains. mdpi.comacs.org The CuAAC reaction is highly efficient and orthogonal to many other functional groups, allowing for the precise construction of complex polymer architectures under mild conditions. royalsocietypublishing.orgmdpi.com

Polymers incorporating 1,2,3-triazole units in their backbone can be synthesized by the step-growth polymerization of monomers containing both an azide (B81097) and an alkyne group (AB-type monomers) or by reacting diazide and dialkyne monomers (AA+BB type). mdpi.comresearchgate.net Given its structure, 3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid could be derivatized (e.g., by converting the carboxylic acid to an azide-containing group) to act as an AB-type monomer for creating dense polytriazoles.

More commonly, such molecules are used in post-polymerization modification. mdpi.com A pre-formed polymer with pendant azide groups can be functionalized by "clicking" this compound onto the chain, introducing both a triazole ring and a carboxylic acid group for further functionalization or to alter the polymer's properties, such as solubility or biocompatibility. This "grafting to" approach is a cornerstone of creating functional materials for biomedical applications. rsc.org

| Polymer Type | Triazole Application | Synthesis Method | Potential Advantage |

|---|---|---|---|

| Polytriazoles | Backbone Component | Step-growth polymerization of diazide and dialkyne monomers | High thermal stability, specific ligand-binding capabilities. mdpi.comresearchgate.net |

| Functionalized Poly(methyl methacrylate) | Side-chain Modification | CuAAC click reaction on azide-functionalized PMMA precursor | Introduction of specific functionalities (e.g., carboxylic acids) for bioconjugation. mdpi.com |

| Hydrogels | Cross-linker | Click reaction between azide-functionalized polymers and alkyne cross-linkers | Formation of stable, biocompatible hydrogel networks with defined structures. royalsocietypublishing.org |

| Drug-Polymer Conjugates | Linker to Drug | Post-polymerization modification via CuAAC | Stable, covalent attachment of therapeutic agents to a polymer carrier. rsc.org |

Dendrimers are perfectly branched, monodisperse macromolecules with a vast number of surface functional groups. orientjchem.org Click chemistry has become a vital tool in dendrimer synthesis and functionalization due to its high efficiency and selectivity, which are crucial for achieving the structural perfection required in these molecules. nih.gov The 1,2,3-triazole ring serves as an ideal stable linker connecting the dendritic core, branching units, and surface groups. nih.gov The bifunctional nature of this compound allows it to act as a linker to attach other molecules to the dendrimer surface or to build the dendritic structure itself.

In bioconjugation, the triazole linkage is prized for its stability under physiological conditions and its role as a bioisostere for the amide bond. nih.gov It connects biomolecules, such as peptides, proteins, or nucleic acids, to other molecules like drugs, imaging agents, or polymers without being susceptible to enzymatic cleavage. rsc.org The carboxylic acid group of this compound can be activated to form an amide bond with an amine on a biomolecule, while its alkyne group is available for a subsequent click reaction, making it a versatile heterobifunctional linker.

Catalysis and Ligand Systems Design

The nitrogen-rich 1,2,3-triazole ring is an effective ligand for coordinating with metal ions. chemijournal.comrsc.org This property has led to the extensive use of triazole-containing molecules in the design of catalysts for a wide range of chemical transformations. chemijournal.comresearchgate.netrsc.org

The 1,2,3-triazole ring can coordinate to metal centers in several ways, most commonly through its N3 atom, but also via the N2 atom or by acting as a bridging ligand between two metal centers. researchgate.net This versatility allows for the construction of diverse metal-organic frameworks (MOFs) and discrete metal complexes. rsc.orgmdpi.comnih.gov Triazole-carboxylic acid ligands are particularly effective in building these structures, as they contain both nitrogen and oxygen donor atoms, leading to robust and varied coordination environments. rsc.orgnih.gov

Ruthenium complexes with triazole-based phosphine (B1218219) ligands have shown high activity in the catalytic coupling of terminal alkynes and carboxylic acids. acs.org Similarly, palladium complexes stabilized by triazole ligands are efficient catalysts for carbonylation and cross-coupling reactions like the Suzuki reaction. rsc.org The triazole moiety not only serves as a strong linker but also as a chelator that stabilizes the palladium species. rsc.org The specific structure of this compound, with its triazole ring and carboxylic acid group, makes it a candidate for forming such catalytically active metal complexes.

| Metal Center | Triazole Ligand Type | Catalytic Application | Reference Finding |

|---|---|---|---|

| Copper (Cu) | Pyridinyl-triazole | Azide-Alkyne Cycloaddition (CuAAC) | Ligand system found to be superior for CuAAC, allowing low catalyst loadings and short reaction times. researchgate.net |

| Ruthenium (Ru) | Triazole-based phosphine | Coupling of alkynes and carboxylic acids | Demonstrated high catalytic activity for synthesizing dienyl esters. acs.org |

| Palladium (Pd) | 1,2,3-Triazole framework on a solid support | Carbonylation and Suzuki cross-coupling | Catalyst was efficient for CO gas-free formylation and Suzuki reactions under mild conditions. rsc.org |

| Lead (Pb), Cobalt (Co), Copper (Cu) | Triazole dicarboxylic acid | Reduction of p-nitrophenol | Co and Cu complexes exhibited excellent catalytic reduction performance with over 98% efficiency. rsc.org |

Beyond metal catalysis, the 1,2,3-triazole ring itself can act as a key element in organocatalysts. rsc.org Its unique electronic properties, including polarized C-H bonds, allow it to participate in non-covalent interactions such as hydrogen bonding and anion binding. nih.gov These interactions can activate substrates in a reaction, mimicking the role of a metal catalyst.

Triazole-based organocatalysts have been successfully used in asymmetric alkylation reactions and dearomatizations of N-heteroarenes. nih.gov The development of fused 1,2,3-triazole derivatives has also been pursued using organocatalytic multicomponent strategies, highlighting the versatility of the triazole scaffold in sustainable chemistry. researchgate.net The structure of this compound could serve as a basic scaffold that, upon further functionalization, could be developed into a chiral organocatalyst.

Emerging Roles in Surface Chemistry and Coating Technologies

The functionalization of surfaces is critical for developing advanced materials with tailored properties such as biocompatibility, conductivity, or corrosion resistance. Molecules capable of forming self-assembled monolayers (SAMs) are of particular interest. The carboxylic acid group in this compound is an excellent anchoring group for binding to metal oxide surfaces.

The formation of stable layers on surfaces can be achieved through molecules that have a head group for surface attachment and a tail group that presents a desired chemical functionality. Carboxylic acids are known to effectively functionalize surfaces. strath.ac.uk The use of triazole derivatives in surface modification is also an area of growing interest. rsc.org For instance, triazole compounds have been used to create protective films on metals to inhibit corrosion. The combination of a carboxylic acid for strong surface binding and a stable, functional triazole ring makes molecules like this compound promising candidates for creating functionalized surfaces and advanced coatings.

Adsorption Mechanisms on Metal Surfaces

The molecular structure of this compound suggests a strong potential for adsorption onto metal surfaces, a critical process for applications like corrosion inhibition and catalysis. The adsorption mechanism of similar organic molecules typically involves a combination of physical and chemical interactions.

Physisorption: This process involves electrostatic interactions between the inhibitor molecule and the charged metal surface. In acidic solutions, the triazole nitrogen atoms can become protonated, leading to an electrostatic attraction to the negatively charged metal surface (due to the adsorption of anions from the acid).

Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or the formation of coordinate bonds between the inhibitor and the metal. The lone pair electrons on the nitrogen atoms of the 1,2,3-triazole ring, the oxygen atoms of the carboxylic acid group, and the π-electrons of the triple bond can be donated to the vacant d-orbitals of the metal atoms, forming a stable, protective film. nih.govresearchgate.netacs.org This interaction is often the dominant force providing robust surface protection.

The adsorption process of triazole derivatives on metal surfaces, such as steel, is often described by the Langmuir adsorption isotherm. researchgate.netktu.lt This model assumes the formation of a monolayer of the inhibitor on the metal surface. The strength and nature of this adsorption can be quantified by the standard free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. nih.gov For many triazole-based inhibitors, the calculated ΔG°ads values indicate a mixed-mode adsorption, involving both physisorption and chemisorption. nih.gov

Theoretical studies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools to elucidate the adsorption mechanism at the molecular level. dergipark.org.trresearchgate.net These methods help to identify the most stable adsorption configurations and to calculate key quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to more efficient adsorption and inhibition. dergipark.org.tr

Development of Corrosion Inhibitors

The structural features of this compound make it a promising candidate for the development of corrosion inhibitors, particularly for metals like steel in acidic environments. nih.govresearchgate.netacs.org The triazole ring is a well-known and effective pharmacophore in corrosion inhibitors due to the presence of multiple nitrogen atoms and the aromatic π-system. mdpi.comresearchgate.netresearchgate.net

The effectiveness of a corrosion inhibitor is typically evaluated by its inhibition efficiency (IE), which can be determined using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as by weight loss measurements. nih.govktu.lt The inhibition efficiency of various triazole derivatives has been shown to be concentration-dependent, generally increasing with higher concentrations until a plateau is reached, corresponding to the formation of a complete protective monolayer on the metal surface. nih.gov

The following table presents the inhibition efficiencies of several triazole derivatives, demonstrating their effectiveness as corrosion inhibitors for different metals in various corrosive media.

| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) |

|---|---|---|---|

| (E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT) | Carbon Steel | 1 M HCl | 91.1 |

| (E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (DMTMAT) | Carbon Steel | 1 M HCl | 94.0 |

| 1,2,4-triazole (TAZ) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 84.4 |

| 3-amino-1,2,4-triazole (ATA) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 86.4 |

| 3,5-diamino-1,2,4-triazole (DAT) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 87.1 |

| 4-[1-(4-Methoxy-phenyl)-1H- nih.govresearchgate.netdergipark.org.trtriazol-4-ylmethyl]-morpholine (MPTM) | Mild Steel | 1 M HCl | 94.0 |

The data clearly indicates that triazole-based compounds can achieve high inhibition efficiencies. The presence of the carboxylic acid and alkyne groups in this compound could further enhance its performance by providing additional sites for interaction with the metal surface.

Bioisosteric Replacements in Advanced Chemical Design

Bioisosterism is a fundamental strategy in medicinal chemistry used to design and develop new drugs with improved potency, selectivity, and pharmacokinetic properties. nih.govdrughunter.comuniroma1.it It involves the substitution of a functional group in a lead compound with another group that has similar physical and chemical properties. The 1,2,3-triazole ring is a highly versatile and widely used bioisostere. unimore.it

The 1,2,3-triazole moiety is often employed as a bioisosteric replacement for the amide bond. nih.gov Its rigid, planar structure and its ability to participate in hydrogen bonding and dipole-dipole interactions mimic the key features of the amide group. itmedicalteam.pl Furthermore, the 1,2,3-triazole ring is metabolically stable, which can lead to improved drug-like properties. itmedicalteam.pl

In the context of this compound, the 1,2,3-triazole-4-carboxylic acid scaffold is of particular interest. This structural motif can act as a bioisostere for a carboxylic acid group, a common functional group in many biologically active molecules. nih.govnih.govresearchgate.net The 4-hydroxy-1,2,3-triazole system, which is structurally related, has been successfully used as a bioisostere of the carboxylic acid function in the design of ligands for the GABAA receptor. nih.govresearchgate.net

The following table provides examples of how the triazole ring has been used as a bioisostere for various functional groups in drug design.

| Original Functional Group | Triazole Bioisostere | Therapeutic Area/Target |

|---|---|---|

| Amide | 1,4-disubstituted 1,2,3-triazole | GPR88 Agonists |

| Carboxylic Acid | 4-hydroxy-1,2,3-triazole | GABAA Receptor Ligands |

| Imidazole | 1,2,3-triazole | Antifungal Agents |

| Ester | 1,2,4-triazole | General Drug Design |

| Pyrimidine Nucleobase | 5-(1H-1,2,3-triazol-4-yl)isoxazolidine | Antiproliferative Agents |

The unique combination of a triazole ring, a carboxylic acid, and an alkynoic acid in this compound offers a versatile platform for advanced chemical design. The carboxylic acid can be used for further derivatization, while the alkyne group can participate in "click chemistry" reactions to link the molecule to other pharmacophores. itmedicalteam.pl This allows for the creation of novel, complex molecules with tailored biological activities. The triazole core itself can be considered a stable scaffold that can be decorated with various substituents to probe the binding pockets of biological targets. ijpsdronline.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.